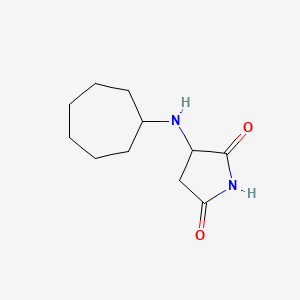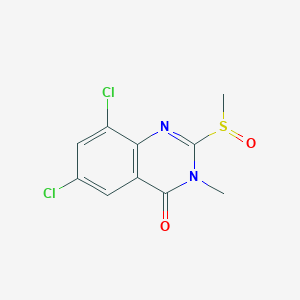
6,8-dichloro-3-methyl-2-(methylsulfinyl)quinazolin-4(3H)-one
Übersicht
Beschreibung
6,8-dichloro-3-methyl-2-(methylsulfinyl)quinazolin-4(3H)-one, also known as 6,8-DCQ, is a synthetic quinazolinone compound with a variety of applications in scientific research. It is primarily used as a reagent in organic synthesis and has been the subject of numerous studies due to its potential biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis of Derivatives for Diuretic Activity :
- Novel quinazolin-4(3H)-one derivatives containing thiazole or 1,3,4-thiadiazole moieties were synthesized to study their potential diuretic activity. Certain derivatives displayed significant diuretic properties, showcasing the compound's potential in developing diuretic agents (Maarouf, El‐Bendary, & Goda, 2004).
Antimicrobial and Biological Activities :
- Various 3H-quinazolin-4-one derivatives were synthesized and evaluated for antimicrobial activities. These derivatives, with modifications at specific positions, demonstrated considerable antimicrobial properties, indicating the versatility of the compound in creating potent antimicrobial agents (Saleh, Hafez, Abdel‐hay, & Gad, 2004).
Antihypertensive Agents :
- Derivatives of 6,8-dichloro-quinazolin-4(3H)-one were synthesized and evaluated for antihypertensive activity. These compounds, when tested on anesthetized rats, showed promising results, hinting at the compound's potential application in managing hypertension (Hsu, Hwang, Hsu, Huang, & Liu, 2003).
Insecticidal Activity :
- A series of 6,8-dichloro-quinazoline derivatives with a sulfide group were synthesized and tested for their insecticidal properties against Plutella xylostella. Certain derivatives exhibited strong insecticidal activity, marking the compound's potential in developing new insecticides (Wu et al., 2014).
Anti-inflammatory and Analgesic Properties :
- Novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antibacterial and anti-inflammatory activities. These compounds showed remarkable antibacterial and moderate to high anti-inflammatory activities, suggesting their potential use in designing anti-inflammatory and analgesic agents (Zayed, Zayed, Hassan, & Hassan, 2014).
Anticonvulsant Activity :
- Certain derivatives of 6,8-dichloro-quinazolin-4(3H)-one demonstrated high anticonvulsant activity at low doses. This finding indicates the potential application of the compound in developing treatments for convulsive disorders (El-Helby & Wahab, 2003).
H1-antihistaminic Agents :
- Novel derivatives were synthesized and evaluated for H(1)-antihistaminic activity. These compounds protected guinea pigs from histamine-induced bronchospasm, indicating their potential as new classes of H1-antihistaminic agents (Alagarsamy, Shankar, & Murugesan, 2008).
Antiviral Activities :
- Novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and screened for antiviral activity against a variety of respiratory and biodefense viruses, showing promising results in inhibiting the replication of certain viruses (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Eigenschaften
IUPAC Name |
6,8-dichloro-3-methyl-2-methylsulfinylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-14-9(15)6-3-5(11)4-7(12)8(6)13-10(14)17(2)16/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKTXHRFDFJDRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC(=C2)Cl)Cl)N=C1S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3-methyl-2-(methylsulfinyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-bromophenyl)methyl]oxan-4-amine](/img/structure/B1418589.png)
![[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1418592.png)
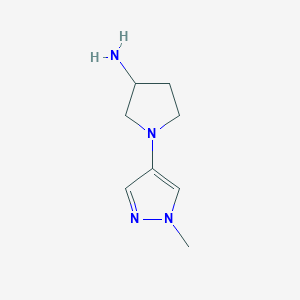
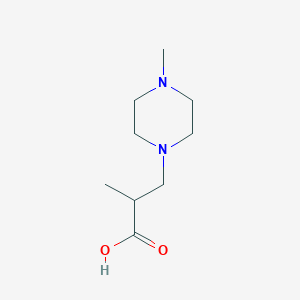
![N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1418595.png)
![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1418596.png)


![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)
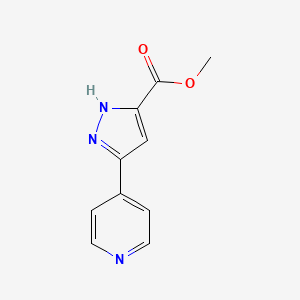
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1418606.png)
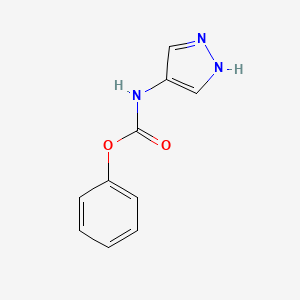
![(Cyclopropylmethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1418608.png)
